2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
Description
The compound 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole (CAS: 332869-35-9) belongs to the 1,3,4-thiadiazole family, a class of heterocyclic compounds renowned for their diverse biological activities . Its structure comprises a 1,3,4-thiadiazole core substituted at positions 2 and 5 with sulfanyl-linked aromatic groups:
- Position 2: 2,4-Dichlorobenzyl group (electron-withdrawing due to chlorine atoms).
- Position 5: 4-Methoxybenzyl group (electron-donating due to the methoxy group).
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS3/c1-22-14-6-2-11(3-7-14)9-23-16-20-21-17(25-16)24-10-12-4-5-13(18)8-15(12)19/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSLFZAQLXYBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-methoxybenzyl mercaptan in the presence of a base, followed by cyclization with thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to the target compound have been synthesized and evaluated for their effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that certain thiadiazole compounds exhibit significant anti-proliferative effects, with IC50 values indicating effective inhibition of cell growth at low concentrations . The structural modifications in thiadiazoles can enhance their cytotoxicity and selectivity towards cancer cells.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 2g | LoVo | 2.44 |
| 2g | MCF-7 | 23.29 |
2. Antimicrobial Properties
Thiadiazole derivatives have also shown promise as antimicrobial agents. Studies indicate that these compounds possess activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways.
3. Neuroprotective Effects
Some thiadiazole analogues have been investigated for their neuroprotective properties. Spectroscopic studies have indicated that these compounds can interact beneficially with neuronal systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Agricultural Applications
1. Pesticidal Activity
Thiadiazole derivatives are being explored for their use as pesticides due to their ability to inhibit specific enzymes in pests. The structural features of compounds like 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole allow for targeted action against agricultural pests while minimizing harm to beneficial organisms .
Material Science Applications
1. Fluorescent Materials
Research has shown that certain thiadiazole derivatives exhibit unique fluorescent properties that can be harnessed in material science applications. These compounds can be utilized in the development of sensors or imaging agents due to their photophysical characteristics .
Case Study 1: Anticancer Activity Assessment
In a recent study published in December 2023, a series of thiadiazole derivatives were synthesized and tested for anticancer activity. The study employed various assays including MTS assays to assess cell viability and apoptosis induction in cancer cell lines. The results indicated that modifications at specific positions on the thiadiazole ring significantly influenced anticancer efficacy .
Case Study 2: Antimicrobial Testing
A comprehensive screening of thiadiazole derivatives against common bacterial strains was conducted. The results demonstrated that certain compounds exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting potential for development into new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects . Further research is needed to fully elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable 1,3,4-Thiadiazole Derivatives
Key Observations :
- Heterocycle Core : The 1,3,4-thiadiazole core (with two sulfur atoms) offers distinct electronic properties compared to oxadiazoles (oxygen instead of sulfur), influencing reactivity and biological target interactions .
Electronic and Steric Effects
Electronic Effects:
- 2,4-Dichlorobenzyl : Chlorine atoms withdraw electron density via inductive effects, creating a partial positive charge on the benzyl group. This may enhance electrophilic interactions in biological systems .
- 4-Methoxybenzyl : The methoxy group donates electrons via resonance, increasing electron density on the aromatic ring. This contrast creates a push-pull electronic environment in the thiadiazole core .
Steric Effects:
Example :
- 5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole was synthesized by reacting 4-methoxybenzyl bromide with 5-methyl-1,3,4-thiadiazole-2-thiol in acetonitrile .
Physicochemical Properties
Predicted Properties (Based on Analogs):
Biological Activity
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic properties, antimicrobial effects, and potential applications in therapeutic contexts.
- Molecular Formula : C16H12Cl2N2O2S
- Molecular Weight : 367.2 g/mol
- IUPAC Name : 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-thiadiazole
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its cytotoxicity against cancer cell lines and its antimicrobial properties.
Cytotoxicity
Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:
- The compound demonstrated inhibitory effects on human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .
- In a study evaluating various thiadiazole derivatives, the most active compound showed an IC50 of 3.29 μg/mL against HCT116 cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Thiadiazole derivatives have shown promising results against various bacterial strains and fungi, indicating their potential as antimicrobial agents .
- The presence of the thiadiazole moiety is believed to enhance the interaction with microbial targets, leading to improved efficacy.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Moderate Inhibition |
The biological activity of thiadiazoles can be attributed to their ability to interfere with cellular processes such as:
- Inhibition of cell division : By disrupting microtubule formation or function.
- Interaction with DNA : Potentially inducing apoptosis in cancer cells.
- Antimicrobial mechanisms : Disruption of bacterial cell wall synthesis or function.
Case Studies
- Cytotoxicity Study in Mice : A study assessed the in vivo effects of the compound on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- Antimicrobial Efficacy Testing : The compound was tested against clinical isolates of resistant bacterial strains. The results showed that it could effectively inhibit growth at lower concentrations than traditional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
